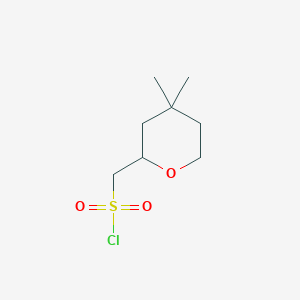

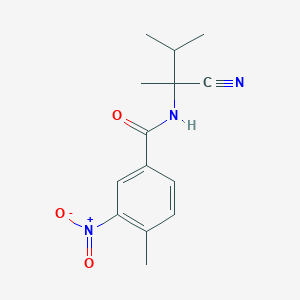

![molecular formula C13H15NO4 B2545080 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid CAS No. 150891-02-4](/img/structure/B2545080.png)

3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid” is a chemical compound with the CAS Number: 150891-02-4 . Its IUPAC name is N-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-beta-alanine . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular weight of “3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid” is 249.27 . The InChI Code for this compound is 1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-4+ .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, through its derivatives, finds applications in material science, particularly in the synthesis of polymers. The compound has been explored as a sustainable alternative to traditional phenolic compounds in the production of polybenzoxazine, a type of thermosetting resin. Phloretic acid, a phenolic compound related to 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, is used to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This novel approach enables the creation of almost 100% bio-based benzoxazine end-capped molecules with significant thermal and thermo-mechanical properties suitable for a wide range of applications, offering a greener alternative to phenol-based materials (Acerina Trejo-Machin et al., 2017).

Crystallography and Molecular Interaction Studies

The crystal structure and molecular interactions of derivatives of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid have been investigated to understand their chemical behavior better. One study characterized (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid through X-ray crystallography, spectroscopy, and quantum chemical calculations. The study revealed how methoxy substitution influences the molecule's stability and interactions, providing insights into the design of molecules with desired properties (P. Venkatesan et al., 2016).

Organic Synthesis and Catalysis

In organic synthesis, the reactivity of compounds related to 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid has been harnessed in highly enantioselective alkylation reactions catalyzed by Brønsted acids. Such reactions enable the synthesis of complex molecules with high yields and excellent enantioselectivity, demonstrating the compound's utility in constructing chiral molecules (Qixiang Guo et al., 2009).

Molecular Electronics and Photonics

The derivatives of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid have also shown potential in molecular electronics and photonics. For instance, the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, which include compounds structurally related to 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, were studied for their optical properties. Such compounds exhibit distinct optical behaviors due to their stacking modes, which could be exploited in the development of optical materials and devices (Qing‐bao Song et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPNSNIDMGEYJV-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

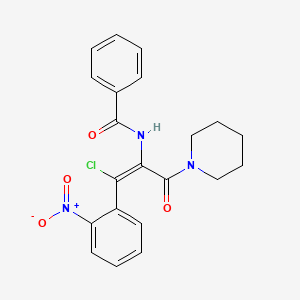

![1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2544999.png)

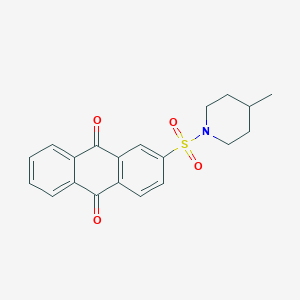

![3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2545000.png)

![Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2545001.png)

![4-[[(5-Bromopyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2545009.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2545011.png)

![3-[(2-ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2545013.png)

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545020.png)